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Compound of Interest

Compound Name: 5-Methyl-3-hexen-2-one

Cat. No.: B1593448 Get Quote

An In-depth Technical Guide to the Stereoisomers of 5-Methyl-3-hexen-2-one

This technical guide provides a comprehensive overview of the stereoisomerism of 5-Methyl-3-
hexen-2-one, tailored for researchers, scientists, and drug development professionals. The

document details the nature of its stereoisomers, their properties, and relevant experimental

considerations.

Introduction to 5-Methyl-3-hexen-2-one
5-Methyl-3-hexen-2-one (CAS No: 5166-53-0) is an alpha,beta-unsaturated ketone.[1] It is a

component of some natural products, including roasted filberts and green tea, and is utilized as

a flavoring agent in the food industry.[2][3] Its chemical structure and reactivity make it a

subject of interest in organic synthesis.[4]

Stereoisomerism of 5-Methyl-3-hexen-2-one: A
Clarification
A critical aspect of the molecular structure of 5-Methyl-3-hexen-2-one is its stereochemistry.

The presence of a carbon-carbon double bond at the 3-position gives rise to geometric

isomerism. Consequently, 5-Methyl-3-hexen-2-one exists as two distinct stereoisomers: (E)-5-
Methyl-3-hexen-2-one and (Z)-5-Methyl-3-hexen-2-one.

It is crucial to note that 5-Methyl-3-hexen-2-one is an achiral molecule. It does not possess a

stereocenter (a carbon atom bonded to four different groups) and therefore does not have
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enantiomers. The molecule has a plane of symmetry, which precludes the existence of non-

superimposable mirror images. The primary focus of its stereochemistry is on the geometric

arrangement across the double bond.

The relationship between the stereoisomers of 5-Methyl-3-hexen-2-one can be visualized as

follows:

Stereoisomers of 5-Methyl-3-hexen-2-one Chirality

5-Methyl-3-hexen-2-one

(E)-5-Methyl-3-hexen-2-one
(trans)

Geometric Isomer

(Z)-5-Methyl-3-hexen-2-one
(cis)

Geometric Isomer

Interconversion possible
(e.g., via photochemical isomerization)

Enantiomers
(Not applicable for this molecule)

Click to download full resolution via product page

Figure 1: Logical relationship of stereoisomers for 5-Methyl-3-hexen-2-one.

Physicochemical and Spectroscopic Data
The commercially available 5-Methyl-3-hexen-2-one is often the (E)-isomer or a mixture where

the (E)-isomer is predominant.[5] It is frequently supplied as a technical grade product that may

contain its structural isomer, 5-methyl-4-hexen-2-one, as an impurity.
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Property (E)-5-Methyl-3-hexen-2-one Data

Molecular Formula C₇H₁₂O

Molecular Weight 112.17 g/mol

CAS Number 5166-53-0

Appearance Colorless to yellowish liquid[3]

Density 0.85 g/mL at 25 °C

Boiling Point 157 °C[3]

Refractive Index (n20/D) 1.44

SMILES CC(C)/C=C/C(=O)C[5]

InChI
1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-

4+

InChIKey IYMKNYVCXUEFJE-SNAWJCMRSA-N

Spectroscopic data is essential for the characterization and differentiation of the geometric

isomers. While a comprehensive dataset for the (Z)-isomer is not readily available in the public

domain, the following provides an overview of expected and reported data for the (E)-isomer.
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Spectroscopic Data (E)-5-Methyl-3-hexen-2-one

¹H NMR

Expected signals would include a doublet for the

two methyl groups of the isopropyl group, a

multiplet for the CH of the isopropyl group,

vinylic protons with a large coupling constant

characteristic of a trans-double bond, and a

singlet for the acetyl methyl group.

¹³C NMR

Distinct signals for the carbonyl carbon, the two

carbons of the double bond, the carbons of the

isopropyl group, and the acetyl methyl carbon

are expected.[6]

Infrared (IR)

Characteristic absorption bands would be

observed for the C=O stretch of the ketone

(around 1670-1690 cm⁻¹) and the C=C stretch

of the alkene (around 1620-1640 cm⁻¹). The C-

H out-of-plane bend for the trans-double bond

would be expected around 960-980 cm⁻¹.[6]

Mass Spectrometry (MS)

The mass spectrum would show the molecular

ion peak (m/z = 112) and characteristic

fragmentation patterns.[7]

Synthesis and Isomer Separation
The synthesis of 5-Methyl-3-hexen-2-one can be achieved through various organic synthesis

routes. A common approach involves the condensation of isobutyraldehyde with acetone. The

separation of the resulting (E) and (Z) isomers, if both are formed, would typically be

accomplished using chromatographic techniques.

Representative Experimental Protocol: Aldol
Condensation
A general procedure for the synthesis of α,β-unsaturated ketones involves the base-catalyzed

aldol condensation of an aldehyde and a ketone, followed by dehydration.
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Materials:

Isobutyraldehyde

Acetone

Sodium hydroxide (catalyst)

Solvent (e.g., ethanol, water)

Diethyl ether (for extraction)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (drying agent)

Procedure:

A solution of sodium hydroxide in a mixture of water and ethanol is prepared in a round-

bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

A mixture of isobutyraldehyde and a molar excess of acetone is added dropwise to the

cooled sodium hydroxide solution with vigorous stirring.

After the addition is complete, the reaction mixture is allowed to stir at room temperature for

several hours to ensure the completion of the condensation and subsequent dehydration.

The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid) until the

solution is neutral.

The product is extracted with diethyl ether. The organic layers are combined, washed with

brine, and dried over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure using a rotary evaporator.

The crude product can be purified by fractional distillation under reduced pressure to yield 5-
Methyl-3-hexen-2-one.
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Isomer Separation: If the synthesis yields a mixture of (E) and (Z) isomers, they can be

separated by preparative gas chromatography (GC) or high-performance liquid

chromatography (HPLC) on a suitable stationary phase.

A generalized workflow for the synthesis and analysis of 5-Methyl-3-hexen-2-one isomers is

depicted below.
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Synthesis and Analysis Workflow
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Figure 2: Generalized workflow for the synthesis, separation, and analysis of 5-Methyl-3-
hexen-2-one isomers.

Biological Activity Considerations
For drug development professionals, understanding the differential biological activity of

stereoisomers is paramount.[8][9] Although 5-Methyl-3-hexen-2-one does not have

enantiomers, the (E) and (Z) geometric isomers can exhibit different biological activities due to

their distinct shapes, which can lead to differential binding to biological targets such as

receptors or enzymes.

Currently, there is a lack of publicly available data directly comparing the biological activities of

the (E) and (Z) isomers of 5-Methyl-3-hexen-2-one. Any research program involving this

compound should include separate evaluations of the purified isomers to fully characterize their

pharmacological and toxicological profiles. General toxicological data indicates that 5-Methyl-
3-hexen-2-one is harmful if swallowed and toxic in contact with skin.[10][11]

Conclusion
5-Methyl-3-hexen-2-one is an achiral molecule that exists as two geometric stereoisomers: (E)

and (Z). The (E)-isomer is the more commonly encountered and commercially available form. A

thorough understanding of the distinct properties and biological activities of each isomer is

essential for its application in research, particularly in the fields of synthetic chemistry and drug

development. Future studies should focus on the isolation and independent biological

evaluation of the (Z)-isomer to provide a complete profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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